D4 Receptor Selectivity: CP 226269 Exhibits 31-1700-Fold Selectivity Over D2L/D3 Receptors in Direct Head-to-Head Assay
In a direct comparative study using HEK293 cells co-expressing human D2L, D3, or D4 receptors with the chimeric Gαqo5 protein, CP 226269 exhibited 31- to 1700-fold selectivity for D4 over D2L and D3 receptors [1]. The comparator PD168077 demonstrated similar selectivity margins in the same assay system, confirming both as highly selective D4 tool compounds. Non-selective D2-like agonists apomorphine and quinpirole showed full efficacy but did not discriminate across the three receptors [1].
| Evidence Dimension | Receptor subtype selectivity |
|---|---|
| Target Compound Data | 31- to 1700-fold selectivity for D4 over D2L and D3 receptors |
| Comparator Or Baseline | PD168077 (similar selectivity margins); apomorphine and quinpirole (non-selective across D2-like receptors) |
| Quantified Difference | CP 226269 and PD168077 both exhibit >31-fold D4 selectivity vs. non-selective comparators |
| Conditions | HEK293 cells co-expressing human D2L, D3, or D4 receptors with Gαqo5; calcium flux measured via FLIPR |
Why This Matters
The >31-fold selectivity quantifies the compound's utility for isolating D4 receptor-mediated effects in mixed receptor systems, minimizing D2L/D3 confounding signals.
- [1] Moreland RB, et al. Comparative pharmacology of human dopamine D2-like receptor stable cell lines coupled to calcium flux through Gαqo5. Biochem Pharmacol. 2004;68(4):761-772. View Source
